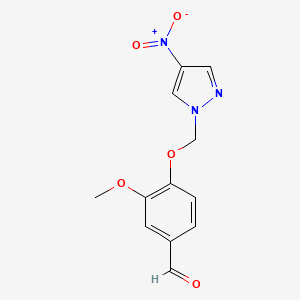

3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

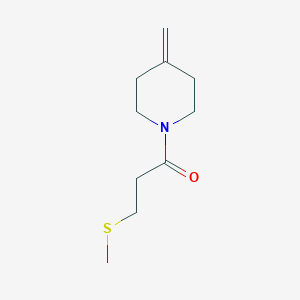

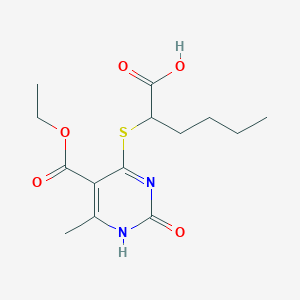

The compound “3-Methoxy-4-((4-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde” is a complex organic molecule. It contains a benzaldehyde group, which is an aromatic aldehyde, and a 4-nitro-1H-pyrazol-1-yl group, which is a nitrogen-rich heterocycle . The molecule has a molecular weight of 143.10 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzaldehyde group and a 4-nitro-1H-pyrazol-1-yl group. The exact 3D structure is not provided in the available literature .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and can participate in various reactions. The aldehyde group is also reactive and can undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

This compound has a molecular formula of C4H5N3O3. It has a density of 1.5±0.1 g/cm3 and a boiling point of 375.4±22.0 °C at 760 mmHg . The compound is soluble, with a solubility of 9.33 mg/ml .Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Applications :

- A study by Abu-Surrah et al. (2010) explored the synthesis of new palladium(II) complexes with pyrazole-based Schiff base ligands, demonstrating cytotoxic effects against head and neck squamous carcinoma cells.

- Gul et al. (2016) synthesized new benzenesulfonamide derivatives with potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities that may be significant for anti-tumor studies.

Antimicrobial and Antioxidant Properties :

- Research by Rangaswamy et al. (2017) on functionalized pyrazole scaffolds indicated antimicrobial and antioxidant activities, with some compounds showing excellent efficacy.

- Manap et al. (2022) synthesized novel triazol-5-ones that displayed in vitro antibacterial and antioxidant capacities.

Molecular Docking and Quantum Chemical Studies :

- A study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a related pyrazole compound, providing insights into its molecular structure and potential biological effects.

Synthesis of Novel Compounds for Various Applications :

- The synthesis of new sugar imine molecules based on pyrazole derivatives, as researched by Mohammed et al. (2020), offers potential in various scientific applications.

- Singh et al. (2001) explored the growth of vanillin crystals, a compound related to benzaldehyde derivatives, for second harmonic generation applications.

Direcciones Futuras

The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications. Given the presence of the nitro and pyrazol groups, it could be interesting to explore its potential as an energetic material or its biological activity .

Propiedades

IUPAC Name |

3-methoxy-4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-19-12-4-9(7-16)2-3-11(12)20-8-14-6-10(5-13-14)15(17)18/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMKAZLNPHLDEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)